N-Methyl-2,4-dichlorobenzylamine Hydrochloride
Description
N-Methyl-2,4-dichlorobenzylamine Hydrochloride (CAS 90389-07-4) is an organic ammonium salt with the molecular formula C₈H₁₀Cl₃N and a molecular weight of 228.5 g/mol . It is characterized by a benzylamine backbone substituted with chlorine atoms at the 2- and 4-positions of the aromatic ring and an N-methyl group. The compound is typically supplied as a crystalline solid with ≥97% purity and stored at -20°C to ensure stability . Its primary applications include use as a pharmaceutical intermediate and in scientific research, particularly in synthetic chemistry and drug discovery .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-11-5-6-2-3-7(9)4-8(6)10;/h2-4,11H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLOOYIAVJPBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90389-07-4 | |
| Record name | [(2,4-dichlorophenyl)methyl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2,4-dichlorobenzylamine Hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,4-dichlorobenzyl chloride+methylamine→N-Methyl-2,4-dichlorobenzylamine
The resulting N-Methyl-2,4-dichlorobenzylamine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-2,4-dichlorobenzylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Simpler amine derivatives.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
Chemistry
N-Methyl-2,4-dichlorobenzylamine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules and can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions make it an essential intermediate in the pharmaceutical industry.
Biology
In biological research, this compound has been studied for its role as an enzyme inhibitor. It exhibits potential inhibition of cytochrome P450 enzymes (notably CYP1A2 and CYP2D6), which are crucial for drug metabolism. Its ability to penetrate the blood-brain barrier suggests possible central nervous system activity.
Medicine
Research indicates that this compound may have therapeutic applications due to its anti-inflammatory and antioxidant properties. It has shown promise in modulating inflammatory pathways and protecting cells from oxidative stress.
The biological activities of this compound are summarized in the following table:
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Modulates cytokine production (IL-1β) involved in chronic inflammation | |
| Antioxidant | Protects cells from oxidative stress; enhances cell viability under hypoxia | |
| Antiviral | Preliminary studies suggest potential antiviral properties | |
| Enzyme Inhibition | Inhibits cytochrome P450 enzymes (CYP1A2, CYP2D6) |
Case Studies
- Neurodegenerative Disease Model : A study demonstrated that this compound reduced neuroinflammation markers and improved neuronal survival rates in animal models subjected to inflammatory challenges. This suggests its potential utility in treating neurodegenerative diseases.
- Cell Viability Assays : In vitro studies have shown that concentrations of this compound ranging from 0.1 to 10 µM significantly improved cell viability under hypoxic conditions. This highlights its protective effects against oxidative stress.
- Cytokine Production : The compound influenced IL-1β production by enhancing inflammasome assembly through P2X7 receptor activation. This mechanism may provide insights into its anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N-Methyl-2,4-dichlorobenzylamine Hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3,5-Dichloro-N-methylbenzylamine Hydrochloride (CAS 90389-22-3)
- Molecular Formula : C₈H₁₀Cl₃N
- Molecular Weight : 228.5 g/mol
- Structural Difference : Chlorine atoms are at the 3- and 5-positions of the benzene ring instead of 2- and 4-positions.
- However, this may also decrease lipophilicity, affecting membrane permeability in biological systems .
N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride (CAS 139460-29-0)
- Molecular Formula: C₇H₈Cl₃NO
- Molecular Weight : 228.5 g/mol
- Structural Difference : Contains a hydroxylamine group (-NHOH) instead of a methylamine group.
- Implications : The hydroxylamine moiety introduces redox activity, making this compound suitable for applications in catalysis or as a reducing agent. However, it is less stable under acidic conditions compared to this compound .
N-Methyl-2,2,2-trifluoroethylamine Hydrochloride (CAS 252)
- Molecular Formula : C₃H₇F₃N·HCl
- Molecular Weight : 165.55 g/mol
- Structural Difference : Replaces the dichlorobenzyl group with a trifluoroethyl chain.
- Implications : The trifluoromethyl group increases electronegativity and metabolic stability, making this compound valuable in fluorinated drug analogs. However, it lacks the aromatic ring, limiting its utility in π-π stacking interactions .
N-Methyl-2-indanamine Hydrochloride (CAS 10408-85-2)
- Molecular Formula : C₁₀H₁₃N·HCl
- Molecular Weight : 183.68 g/mol
- Structural Difference : Features an indane (tetralin-like) fused ring system instead of a benzene ring.
- However, the absence of chlorine substituents reduces its electrophilic character .
Physicochemical and Application Comparison
Key Research Findings
- Lipophilicity: this compound exhibits higher logP values compared to non-halogenated analogs, enhancing its solubility in organic solvents and bioavailability .
- Synthetic Utility : The 2,4-dichloro substitution pattern facilitates regioselective reactions, such as Suzuki couplings, due to the directing effects of chlorine atoms .
- Safety Profile : Requires stringent storage conditions (-20°C) and handling precautions (e.g., PPE, ventilation) to mitigate risks of inhalation and skin irritation, similar to other halogenated benzylamines .
Biological Activity
N-Methyl-2,4-dichlorobenzylamine hydrochloride is a compound that has garnered attention for its biological activities, particularly in pharmacological applications. This article synthesizes findings from various studies on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a substituted benzylamine derivative characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzyl ring. Its chemical structure can be represented as follows:
Research indicates that this compound interacts with various biological targets, notably the P2X7 receptor, which plays a crucial role in inflammatory responses and cell death pathways. The activation of P2X7 can lead to potassium efflux and the formation of large pores in the cell membrane, facilitating the entry of molecules that can induce apoptosis .
Key Biological Activities
- Antiinflammatory Effects : This compound has been shown to modulate inflammatory pathways by influencing cytokine production, particularly IL-1β, which is involved in chronic inflammation .
- Antioxidant Properties : this compound exhibits antioxidant activity, protecting cells from oxidative stress induced by hypoxia. In vitro studies demonstrated its ability to enhance cell viability under hypoxic conditions by stabilizing mitochondrial membrane potential .
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, although further research is required to elucidate specific mechanisms and efficacy against viral pathogens .
In Vitro Studies
Several in vitro studies have assessed the biological activity of this compound:
- Cell Viability Assays : Compounds were tested on various cell lines to evaluate their protective effects against oxidative stress. Results indicated that concentrations ranging from 0.1 to 10 µM significantly improved cell viability under hypoxic conditions .
- Cytokine Production : The compound's influence on IL-1β production was notable, with findings suggesting that it enhances inflammasome assembly through P2X7 receptor activation .
Case Studies
A notable case study involved the use of this compound in a model for neurodegenerative diseases. The compound demonstrated potential in reducing neuroinflammation markers and improving neuronal survival rates in animal models subjected to inflammatory challenges .
Summary Table of Biological Activities
Q & A
What are the recommended methods for synthesizing and characterizing N-Methyl-2,4-dichlorobenzylamine Hydrochloride?
Basic Research Question
Methodological Answer:
Synthesis typically involves alkylation or reductive amination of 2,4-dichlorobenzyl chloride with methylamine, followed by hydrochloride salt formation. Key steps include:
- Reaction Optimization : Use anhydrous conditions to prevent hydrolysis of intermediates.
- Purification : Recrystallization from ethanol or acetonitrile to achieve ≥97% purity (as reported in validated batches) .
- Characterization :
How can researchers assess the purity and stability of this compound in synthetic batches?
Basic Research Question
Methodological Answer:
- Purity Analysis :
- Stability Testing :
What strategies improve the yield and selectivity of this compound synthesis?
Advanced Research Question
Methodological Answer:
- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve amine reactivity but require post-reaction neutralization to isolate the hydrochloride salt .
- By-Product Mitigation :
How does the electronic effect of dichloro substituents influence the reactivity of this compound in downstream reactions?
Advanced Research Question
Methodological Answer:
- Electronic Effects : The electron-withdrawing Cl groups at 2,4-positions decrease electron density on the benzyl ring, reducing nucleophilic aromatic substitution (NAS) activity.
- Directed Functionalization : Use transition-metal catalysis (e.g., Pd-mediated cross-coupling) to introduce groups at the 6-position, which is less deactivated.
- Computational Modeling : Density Functional Theory (DFT) calculations predict reactive sites and guide synthetic routes .
What are the applications of this compound in medicinal chemistry research?
Advanced Research Question
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
